1-Chloro-1,2-epoxypropane
Description
Contextualization within Halogenated Organic Chemistry
Halogenated organic compounds are molecules containing at least one carbon-halogen bond. researchgate.net The inclusion of a halogen atom (F, Cl, Br, I) dramatically influences the molecule's physical and chemical properties, including its polarity, reactivity, and biological activity. nih.gov Halogenation can activate alkyl centers, making them more susceptible to substitution reactions. nih.gov In the context of oxiranes, the presence of a halogen atom introduces an additional layer of complexity and reactivity to the already strained epoxide ring. nih.gov These compounds serve as important subjects for computational and mechanistic studies, helping to elucidate electronic effects and reaction pathways. nih.govcore.ac.uk
Overview of Epoxide Chemistry and Reactivity Principles
Epoxides, also known as oxiranes, are a special class of ethers arranged in a three-membered ring. algoreducation.comwikipedia.org This triangular structure results in significant ring strain (approximately 13 kcal/mol), making epoxides far more reactive than their acyclic or larger-ring counterparts. wikipedia.orgmasterorganicchemistry.com Their reactivity is dominated by ring-opening reactions, where the strained ring is cleaved upon attack by a nucleophile. algoreducation.comwikipedia.org
These reactions can be catalyzed by either acid or base, with each condition leading to distinct regiochemical outcomes:
Acid-Catalyzed Opening: The reaction begins with the protonation of the epoxide oxygen, creating a better leaving group. libretexts.orgorganicchemistrytutor.com The nucleophile then attacks the more substituted carbon atom, following a mechanism that has both SN1 and SN2 characteristics. libretexts.orgorganicchemistrytutor.comfiveable.me
Base-Catalyzed Opening: Under basic or neutral conditions, a strong nucleophile attacks one of the electrophilic carbons of the epoxide ring. fiveable.me This reaction proceeds via an SN2 mechanism, with the nucleophile preferentially attacking the less sterically hindered carbon atom. libretexts.orgfiveable.me This pathway results in a predictable inversion of stereochemistry at the site of attack. libretexts.org
The high reactivity of epoxides makes them valuable intermediates in organic synthesis, enabling the creation of complex molecules like diols and amino alcohols. algoreducation.comfiveable.me
Structural Isomerism of Chloroepoxypropanes: A Comparative Academic Perspective
Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. chemguide.co.uk For the molecular formula C₃H₅ClO, several structural isomers exist, including the chloroepoxypropanes. atamanchemicals.comnih.gov Structural isomerism can be divided into chain, positional, and functional group isomerism. cognitoedu.orgsavemyexams.com The chloroepoxypropanes exhibit positional isomerism, where the chlorine atom and the epoxy group are located at different positions on the propane (B168953) skeleton. cognitoedu.org
The most well-known chloroepoxypropane isomer is 1-chloro-2,3-epoxypropane, commonly known as epichlorohydrin (B41342). atamanchemicals.comnih.govstenutz.eu This compound is a significant industrial chemical used extensively in the production of epoxy resins, glycerol (B35011), and other materials. atamanchemicals.comsci-hub.seepa.gov
The primary distinction between 1-chloro-1,2-epoxypropane and epichlorohydrin lies in the placement of the chlorine atom relative to the epoxide ring.
In This compound , the chlorine atom is directly attached to one of the carbons of the oxirane ring.
In 1-chloro-2,3-epoxypropane (epichlorohydrin) , the chlorine is attached to a methyl group which is, in turn, bonded to the oxirane ring. atamanchemicals.com
This structural difference has profound implications for the chemical reactivity of each isomer. The direct attachment of the electron-withdrawing chlorine atom to the epoxide ring in this compound is expected to significantly alter the electron density and electrophilicity of the ring carbons compared to epichlorohydrin.
| Property | This compound | 1-Chloro-2,3-epoxypropane (Epichlorohydrin) |
|---|---|---|
| Molecular Formula | C₃H₅ClO echemi.com | C₃H₅ClO atamanchemicals.com |
| Molecular Weight | 92.52 g/mol echemi.com | 92.53 g/mol epa.govnoaa.gov |
| CAS Number | 21947-75-1 echemi.comchemicalbook.com | 106-89-8 nih.govsigmaaldrich.com |
| Structure | Chlorine atom is on the epoxide ring. | Chlorine atom is on the methyl substituent (chloromethyl group). atamanchemicals.com |
| Known Applications | Primarily of academic/research interest. | Large-scale industrial production of epoxy resins, glycerol, plastics, and solvents. nih.govsci-hub.seepa.gov |
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For this compound, two types of stereoisomerism are possible due to its structure. The molecule has two adjacent stereogenic centers at carbons C1 and C2. knowledgebin.org
Geometric Isomerism (cis-trans): The substituents (chlorine atom and methyl group) can be on the same side (cis) or opposite sides (trans) of the epoxide ring. This gives rise to cis-1-chloro-1,2-epoxypropane and trans-1-chloro-1,2-epoxypropane. nih.gov
Optical Isomerism (Enantiomers): Each of the geometric isomers (cis and trans) is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. This results in four distinct stereoisomers in total: (2R,3S)- and (2S,3R)- for one geometric form, and (2R,3R)- and (2S,3S)- for the other. uni.lu
The specific stereochemistry of the molecule would be a critical factor in its reaction mechanisms and potential interactions in a chiral environment. knowledgebin.org
Differentiation from 1-Chloro-2,3-epoxypropane (Epichlorohydrin)
Research Gaps and Motivations for Deeper Investigation of this compound
Despite the extensive study of its isomer, epichlorohydrin, this compound remains a subject of limited academic inquiry. A survey of chemical literature reveals a significant disparity in available data, with most information focusing on epichlorohydrin. core.ac.ukmst.edu This scarcity of experimental and theoretical data for this compound presents a clear research gap.
The motivation for a deeper investigation is multifold:
Fundamental Chemical Theory: Studying this isomer would provide valuable data for understanding how a directly-bonded halogen influences the reactivity and stability of an epoxide ring. rsc.org Computational studies could predict its reaction mechanisms, bond energies, and spectroscopic properties, offering a direct comparison to the well-documented behavior of epichlorohydrin. nih.gov
Synthetic Chemistry: Exploring synthetic routes to this compound and its subsequent reactions could uncover novel chemical transformations. Its unique reactivity profile might allow for the synthesis of new classes of compounds not accessible through reactions with epichlorohydrin.
Comparative Analysis: A thorough investigation would complete the academic picture of the chloroepoxypropane family, allowing for a comprehensive structure-activity relationship analysis across all isomers. This knowledge contributes to the broader understanding of halogenated epoxides in general. core.ac.ukmst.edu
The compound is noted as a potential intermediate in certain chemical processes, such as the microbial asymmetric reduction used to synthesize chiral 1,2-epoxy propane from 1-chloro-2-propanone, highlighting its potential relevance in biosynthetic or enzymatic reaction studies. ottokemi.com Further research is warranted to isolate, characterize, and document the properties and potential applications of this understudied molecule.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21947-75-1 |
|---|---|
Molecular Formula |
C3H5ClO |
Molecular Weight |
92.52 g/mol |
IUPAC Name |
(2R,3S)-2-chloro-3-methyloxirane |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5-2/h2-3H,1H3/t2-,3-/m0/s1 |
InChI Key |
LRWZZZWJMFNZIK-HRFVKAFMSA-N |
SMILES |
CC1C(O1)Cl |
Isomeric SMILES |
C[C@H]1[C@H](O1)Cl |
Canonical SMILES |
CC1C(O1)Cl |
Other CAS No. |
21947-75-1 |
Synonyms |
1-chloro-1,2-epoxypropane 1-chloro-1,2-epoxypropane, (trans)-isomer 1-chloropropene oxide cis-1-chloro-1,2-epoxypropane trans-1-chloro-1,2-epoxypropane |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 1,2 Epoxypropane and Analogues
Direct Epoxidation Strategies for Halogenated Alkenes
Direct epoxidation involves the oxidation of the double bond in a halogenated alkene, such as allyl chloride, to form the corresponding epoxide. This approach is of significant industrial interest as it can offer a more direct and potentially greener route compared to traditional methods.
The direct epoxidation of chloropropene to epichlorohydrin (B41342) using hydrogen peroxide (H₂O₂) as an oxidant has been a focus of research due to its environmental friendliness, generating water as the main byproduct. Titanium silicalite-1 (TS-1) molecular sieves have emerged as highly effective catalysts for this transformation. nih.govresearchgate.net The process, often referred to as HPPO (hydrogen peroxide propylene (B89431) oxide) when applied to propylene, achieves high efficiency and simplifies the production process. nih.govacs.org
Research has focused on optimizing the catalyst to enhance performance and facilitate its use in industrial settings, such as fixed-bed reactors. nih.govacs.org One approach involves growing TS-1 membrane catalysts on the surfaces of spherical carriers. This method combines the high catalytic activity of TS-1 with easier separation and recovery from the reaction products. nih.govresearchgate.net In studies using micron-sized spherical TS-1 membrane catalysts in a fixed-bed reactor for chloropropene epoxidation, high conversion of hydrogen peroxide and excellent selectivity for epichlorohydrin have been reported. nih.govacs.org
| Catalyst System | Oxidant | H₂O₂ Conversion (%) | Epichlorohydrin Selectivity (%) | Reaction Temperature (°C) | Source |
|---|---|---|---|---|---|
| Micron TS-1 Spherical Membrane | H₂O₂ | 99.4 | 96.8 | 45 | nih.govacs.org |
Other catalyst systems have also been explored. For instance, silica-supported RuO₂–CuOx–NaCl catalysts have been investigated for the direct epoxidation of propylene using molecular oxygen. ucla.edu While this system shows activity, it can be sensitive to catalyst poisons and requires careful control of reaction conditions. ucla.edu
Achieving stereocontrol in the epoxidation of alkenes, including halogenated ones, is a significant challenge in synthetic chemistry. nih.gov The development of enantioselective epoxidation is crucial for producing chiral epoxides, which are valuable intermediates for pharmaceuticals and other fine chemicals. google.com
The control of enantioselectivity in alkene halogenation and subsequent epoxidation often involves navigating the formation of a cyclic halonium ion intermediate. nih.govnih.gov For a reaction to be highly enantioselective, both the initial formation of this intermediate and its subsequent trapping by a nucleophile must be highly selective processes. nih.gov
Several strategies have been developed to induce stereocontrol:
Chiral Catalysts: The use of chiral, non-racemic catalysts is a primary method. For example, enantioselective dichlorination of alkenes has been achieved using specific chiral ligands in combination with a chlorinating agent. nih.gov
Chiral Reagents: Stoichiometric amounts of chiral reagents can transfer a halogen atom enantioselectively. nih.gov
Specific Reagent Systems: Lithium t-butyl hydroperoxide has been identified as a potent reagent for the epoxidation of electrophilic alkenes, such as α,β-unsaturated esters and sulphones, with a high degree of stereocontrol. rsc.org This method can achieve complete regio- and stereo-specificity. rsc.org
Enzymatic Catalysis: Enzymes, such as chloroperoxidase, can catalyze the highly enantioselective epoxidation of alkenes under specific reaction conditions, providing a biological pathway to chiral epoxides. google.com
Oxidative Approaches and Catalyst Systems
Halohydrin-Mediated Ring Closure Approaches
The most established and traditional industrial method for producing epichlorohydrin proceeds through a chlorohydrin intermediate. wikipedia.org This two-step process involves the formation of a chlorohydrin from an alkene, followed by a base-induced ring closure to form the epoxide.
Halohydrins are typically synthesized by reacting an alkene with a halogen in the presence of water. wikipedia.org For epichlorohydrin production, the precursor is allyl chloride. The reaction with hypochlorous acid (HOCl), often generated in situ from chlorine gas and water, yields a mixture of two isomeric dichlorinated alcohols: 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol. wikipedia.orgwikipedia.org
Reaction: H₂C=CHCH₂Cl + Cl₂ + H₂O → HOCH₂(Cl)CHCH₂Cl + ClCH₂(HO)CHCH₂Cl + HCl
This reaction is an electrophilic addition that proceeds via anti-addition, meaning the halogen and hydroxyl groups are added to opposite faces of the original double bond. masterorganicchemistry.com
An alternative and more recent route, spurred by the availability of inexpensive glycerol (B35011) from biodiesel production, is the glycerol-to-epichlorohydrin (GTE) process. wikipedia.org In this method, glycerol is reacted with hydrogen chloride in the presence of a carboxylic acid catalyst to form the same dichloropropanol (B8674427) intermediates, which are then converted to epichlorohydrin. wikipedia.org Halohydrins can also be prepared by the ring-opening of epoxides with a hydrohalic acid. wikipedia.org
The second step of the halohydrin process is the dehydrochlorination of the dichloropropanol mixture using a base to form the epoxide ring. wikipedia.org This reaction is a classic example of an intramolecular Williamson ether synthesis.
The mechanism involves the deprotonation of the alcohol's hydroxyl group by the base, creating an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom in an intramolecular SN2 reaction. This displaces the chloride ion and results in the formation of the three-membered epoxide ring. wikipedia.org
Commonly used bases for this industrial-scale cyclization include sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂). wikipedia.orgsciencemadness.org The choice of base and reaction conditions can be optimized to maximize the yield of epichlorohydrin. More specialized and powerful non-metallic bases, such as phosphazene superbases, have also been shown to effectively catalyze intramolecular cyclization reactions under mild conditions. rsc.orgrsc.org
Formation of Chlorohydrin Precursors
Chemo-Enzymatic and Biocatalytic Synthesis Pathways
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing superior selectivity under milder reaction conditions. acs.org Chemo-enzymatic strategies, which combine chemical and enzymatic steps, are increasingly employed for the synthesis of chiral compounds like epichlorohydrin.
Halohydrin dehalogenases (HHDH) are particularly useful enzymes for this purpose. They can catalyze the ring closure of prochiral halohydrins to produce enantiomerically enriched epoxides. acs.org For example, HHDH has been used for the biotransformation of 1,3-dichloropropanol (a chlorohydrin precursor) into epichlorohydrin. nih.gov By immobilizing the enzyme, its stability and reusability can be significantly enhanced, making the process more viable for industrial application. nih.gov In some systems, an HHDH variant is used to perform the initial ring closure with good stereoselectivity, and a second enzyme, an epoxide hydrolase, is employed to selectively hydrolyze the minor unwanted enantiomer, thereby upgrading the enantiomeric excess of the final product. acs.org
Lipases are another class of enzymes used in chemo-enzymatic routes. They can perform kinetic resolutions of racemic mixtures. For instance, a racemic chlorohydrin precursor can be esterified in a reaction catalyzed by a lipase. mdpi.com The enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer to be separated in high enantiomeric purity. This enantiopure chlorohydrin can then be converted to the corresponding enantiopure epoxide via base-catalyzed cyclization. mdpi.com
| Enzyme Type | Precursor | Biocatalytic Step | Outcome | Source |
|---|---|---|---|---|
| Halohydrin Dehalogenase (HHDH) | 1,3-Dichloropropanol | Intramolecular cyclization (dehalogenation) | Synthesis of epichlorohydrin, often with stereoselectivity | acs.orgnih.gov |
| Lipase B from Candida antarctica | Racemic chlorohydrin | Kinetic resolution via enantioselective esterification | Separation of chlorohydrin enantiomers for synthesis of (S)-betaxolol precursor | mdpi.com |
| Chloroperoxidase | Alkenes | Enantioselective epoxidation | Direct formation of chiral epoxides | google.com |
Enzymatic Resolution of Racemic Mixtures
Kinetic resolution is a widely used enzymatic method to separate enantiomers from a racemic mixture. This process relies on an enzyme that preferentially converts one enantiomer into a new product, allowing the unreacted, desired enantiomer to be isolated in high purity. Epoxide hydrolases (EHs) are particularly effective for this purpose.
In the hydrolytic kinetic resolution (HKR) of epoxides, the enzyme catalyzes the ring-opening of one enantiomer to form a diol, leaving the other enantiomer untouched. For instance, commercially available recombinant Aspergillus niger epoxide hydrolase has been utilized for the resolution of 1-chloro-2-(2,4-difluorophenyl)-2,3-epoxypropane, an analogue of the target compound. This reaction can be performed in water at high substrate concentrations, affording both the unreacted epoxide and the resulting diol in nearly enantiopure forms. nih.gov
Another class of enzymes, halohydrin dehalogenases, can also perform kinetic resolution. The dehalogenase from Agrobacterium radiobacter AD1 has been used to resolve racemic epichlorohydrin through the enantioselective ring-opening with an azide (B81097) ion. researchgate.net This reaction yields an azido (B1232118) alcohol and leaves the unreacted (S)-epichlorohydrin with high enantiomeric excess.
| Enzyme/Method | Substrate | Product (Unreacted Epoxide) | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |
| Aspergillus niger EH | 1-chloro-2-(2,4-difluorophenyl)-2,3-epoxypropane | (R)-epoxide | 99.9% | 41.5% | nih.gov |
| Halohydrin Dehalogenase | Racemic Epichlorohydrin | (S)-Epichlorohydrin | 92% | 66% Conversion | researchgate.net |
Stereospecific Biotransformations
Stereospecific biotransformations offer a direct route to enantiopure epoxides by converting a prochiral substrate, such as an alkene, into a single stereoisomer of the corresponding epoxide. This approach avoids the 50% theoretical yield limit of kinetic resolution.
Alkene-utilizing bacteria have been identified as effective biocatalysts for these transformations. Various strains, including those from the genera Xanthobacter, Nocardioides, and Micrococcus, possess monooxygenase enzymes that can stereospecifically epoxidize alkenes. acs.orgmt.com For example, numerous ethene- and propene-utilizing bacteria have demonstrated the ability to produce (R)-1,2-epoxypropane with high enantiomeric excess (90-96% e.e.). acs.org
Specifically, the stereospecific formation of 1-chloro-2,3-epoxypropane has been achieved using certain alkene-utilizing bacteria. units.it The enzyme system in these microorganisms, often a monooxygenase, directly converts allyl chloride into an enantioenriched form of epichlorohydrin. For instance, the enzyme chloroperoxidase is capable of the enantioselective catalytic epoxidation of various olefins, including allyl chloride, using hydrogen peroxide as the oxidant. google.com This highlights the potential for direct, highly selective biological routes to specific isomers of 1-chloro-1,2-epoxypropane.
Novel Synthetic Route Development for Specific Isomers of Chloroepoxypropane
Beyond enzymatic methods, research into novel chemical syntheses aims to provide efficient and highly selective routes to specific isomers of chloroepoxypropane through the use of modern catalytic and energy-driven techniques.
Exploration of Organometallic Reagents
Organometallic catalysts are at the forefront of modern asymmetric synthesis. The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, utilizes a titanium-based organometallic catalyst, titanium tetraisopropoxide, along with a chiral ligand like diethyl tartrate (DET), to achieve highly enantioselective epoxidation of allylic alcohols. units.itmasterorganicchemistry.com This foundational method has paved the way for other organometallic systems.
More recently, methyltrioxorhenium (MTO), an organorhenium compound, has been shown to be a highly effective catalyst for the regioselective monoepoxidation of dienes. acs.org For the synthesis of epichlorohydrin from its precursor, allyl chloride, a reversible supported catalyst based on heteropolyphosphatotungstate has been developed. researchgate.net This system uses hydrogen peroxide as a green oxidant under solvent-free conditions to achieve high selectivity for epichlorohydrin. researchgate.net The reaction of 1-chloro-2-methyl-2-propanol (B146346) on an oxygen-covered silver surface suggests that epoxide formation can proceed through an oxametallacycle intermediate, a surface-bound organometallic species.
Photochemical and Electrochemical Synthetic Innovations
Photochemical and electrochemical methods offer sustainable and powerful alternatives for driving chemical reactions. These techniques can generate highly reactive intermediates under mild conditions.
Electrochemical Synthesis: A one-pot, membrane-free electrochemical synthesis of epichlorohydrin from allyl chloride has been developed. acs.org This process is mediated by bromide radicals that are electrochemically generated. The bromide radical initiates the reaction and is then regenerated in a catalytic cycle. Using a NiCo₂O₄ nanotip anode, this method achieves high efficiency and reaction rates.
| Method | Anode Material | Key Mediator | Faradaic Efficiency | Reaction Rate | Reference |
| Electrosynthesis | NiCo₂O₄ Nanotips | Bromine Radical | 47% | 1.4 mol h⁻¹ gcat⁻¹ | acs.org |
Photochemical Innovations: Photochemistry provides a means to control reactions with light. One innovative approach involves a photoswitchable manganese-salen complex, where the catalyst's chirality can be inverted by irradiating it with different wavelengths of light. nih.gov This allows for an "enantiodivergent" epoxidation, where the same catalyst can be directed to produce either the (R) or (S) enantiomer of the epoxide product on demand. nih.gov While not yet applied specifically to this compound, this technology represents a significant advance in controlling stereoselectivity. The fundamental principles of photoredox catalysis, where a photocatalyst absorbs light to initiate a single-electron transfer, are also being explored for a wide range of transformations, including those that could lead to epoxide synthesis. acs.org
Chemical Reactivity and Mechanistic Studies of 1 Chloro 1,2 Epoxypropane
Epoxide Ring-Opening Reactions
The inherent ring strain of the epoxide group in 1-chloro-1,2-epoxypropane makes it highly susceptible to nucleophilic attack, a characteristic feature of oxiranes. vulcanchem.comwur.nl This reactivity is the cornerstone of its utility in organic synthesis. The ring-opening can be initiated under acidic, basic, or neutral conditions, with the specific pathway and resulting product structure being highly dependent on the reaction environment. wur.nllibretexts.orgopenstax.org
Nucleophilic Attack Regioselectivity and Stereospecificity
The position of nucleophilic attack on the asymmetric epoxide ring of this compound is a critical aspect of its reactivity. The two carbon atoms of the oxirane ring, C1 (bearing the chlorine atom) and C2 (bearing the methyl group), present different electronic and steric environments, leading to distinct regiochemical outcomes.
Under acidic conditions, the epoxide oxygen is first protonated, which weakens the carbon-oxygen bonds and enhances the electrophilicity of the ring carbons. libretexts.orgopenstax.orgresearchgate.net The subsequent nucleophilic attack is not purely SN1 or SN2 but is often described as a "borderline" mechanism with characteristics of both. libretexts.orgopenstax.orgpressbooks.pubchimia.ch
The regiochemistry of the acid-catalyzed opening of unsymmetrical epoxides is determined by a balance of electronic and steric factors. pressbooks.pub
SN2-like character: If the reaction proceeds with significant SN2 character, the nucleophile will attack the less sterically hindered carbon atom.
SN1-like character: If the transition state has substantial carbocationic (SN1-like) character, the positive charge is better stabilized on the more substituted carbon atom, which then becomes the preferred site of attack. openstax.orgpressbooks.pub
For this compound, C1 is substituted with a chlorine atom and C2 with a methyl group. In the protonated epoxide, a partial positive charge develops on the carbon atoms. The chlorine atom has an electron-withdrawing inductive effect, which would destabilize an adjacent carbocation, while the methyl group is electron-donating. This suggests that the transition state might involve a more developed positive charge on C2. However, the attack on the more substituted carbon is also a known phenomenon in acid-catalyzed epoxide openings. libretexts.orgopenstax.org The reaction of 1,2-epoxypropane with HCl, for instance, primarily yields 1-chloro-2-propanol, indicating attack at the less substituted carbon (an SN2-like result). libretexts.orgopenstax.orgpressbooks.pub The specific outcome for this compound will be highly dependent on the nucleophile and reaction conditions, often leading to a mixture of regioisomers. openstax.org
In the presence of a strong base or a potent nucleophile, the ring-opening of this compound proceeds via a classic SN2 mechanism. wur.nllibretexts.orgpressbooks.pub Unlike acid-catalyzed reactions, the epoxide ring is not protonated. Instead, the nucleophile directly attacks one of the electrophilic carbon atoms of the ring.
The regioselectivity of this reaction is primarily governed by steric hindrance. pressbooks.publibretexts.org The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the C2 carbon (bearing a methyl group) is generally less sterically encumbered than the C1 carbon (bearing a chlorine atom). Consequently, base-catalyzed ring-opening almost exclusively results in the "normal" product, where the nucleophile has bonded to C2. libretexts.orgpressbooks.pub This reaction occurs with inversion of configuration at the site of attack, a hallmark of the SN2 mechanism. wur.nl
Ring-opening of this compound can also occur under neutral conditions, particularly with strong nucleophiles. wur.nlrsc.org The mechanism under these conditions is typically SN2-like, with the regioselectivity again being controlled by steric factors. chimia.ch Therefore, nucleophilic attack predominantly occurs at the less substituted C2 position. rsc.org Studies on the reactions of similar epoxides, such as 1,2-epoxypropane, with various anions in aqueous solutions under neutral conditions have shown that the primary product results from the attack at the primary carbon atom. rsc.orgrsc.org
Base-Catalyzed Ring-Opening Mechanisms (SN2-type)
Reactivity with Diverse Nucleophiles
The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity with a wide range of nucleophiles. The nature of the nucleophile can influence the rate and, in some cases, the regioselectivity of the ring-opening reaction.
The reactions of epoxides with halide and pseudo-halide ions have been studied to understand the influence of nucleophilicity on the reaction kinetics. Research on the reaction of 1,2-epoxypropane and its derivatives with azide (B81097), bromide, and thiocyanate (B1210189) ions under neutral conditions in an aqueous-dioxane solvent system has provided valuable kinetic data. rsc.orgresearchgate.net
In these reactions, the primary product formed is the "normal" isomer, resulting from the nucleophilic attack at the primary carbon of 1,2-epoxypropane. rsc.org By analogy, for this compound, the attack would be expected at the sterically less hindered C2 position. The azide ion is a particularly effective nucleophile in epoxide ring-opening reactions. rsc.org
| Nucleophile | Rate Constant (k₂) (l·mol⁻¹·s⁻¹) | Relative Rate |
|---|---|---|
| Azide (N₃⁻) | 14.0 x 10⁻⁵ | 1.00 |
| Thiocyanate (SCN⁻) | 1.64 x 10⁻⁵ | 0.12 |
| Bromide (Br⁻) | 0.29 x 10⁻⁵ | 0.02 |
This table presents data for the related compound 1,2-epoxypropane to illustrate the relative reactivity of different halide and pseudo-halide nucleophiles.
Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)
The reaction of epoxides with oxygen-based nucleophiles like alcohols and phenols is a common method for the synthesis of α-alkoxy alcohols and α-aryloxy alcohols. These reactions can be catalyzed by either acids or bases.
Under basic conditions, the alcohol (ROH) is converted to its more nucleophilic conjugate base, the alkoxide ion (RO⁻). The alkoxide then attacks one of the carbon atoms of the epoxide ring. In line with a typical SN2 mechanism, the attack generally occurs at the less sterically hindered carbon atom. For this compound, this would be the carbon atom that is not bonded to the chlorine atom (C2).
In acidic conditions, the oxygen atom of the epoxide is first protonated by the acid catalyst. This protonation makes the epoxide a much better electrophile and weakens the carbon-oxygen bonds. The alcohol, a neutral nucleophile in this case, then attacks one of the epoxide carbons. The regioselectivity in acid-catalyzed ring-opening is more complex. The attack can occur at the more substituted carbon due to the development of a partial positive charge (carbocation-like character) at this position in the transition state. openstax.orglibretexts.org
Research on the related compound, epichlorohydrin (B41342), shows that it reacts with phenol (B47542) in the presence of a base to form 3-phenoxy-1,2-epoxypropane, indicating that the phenolate (B1203915) ion attacks the carbon bearing the chloromethyl group. erplan.net While this provides insight, the reactivity of this compound will be influenced differently by the placement of the chlorine directly on the epoxide ring.
| Reactant | Conditions | Major Product(s) | Reaction Type |
| Alcohol (ROH) | Basic (e.g., NaOR) | 1-alkoxy-2-chloro-2-propanol | SN2 Ring-Opening |
| Alcohol (ROH) | Acidic (e.g., H₂SO₄) | Mixture of 1-alkoxy-2-chloro-2-propanol and 2-alkoxy-1-chloro-2-propanol | Acid-Catalyzed Ring-Opening |
| Phenol (PhOH) | Basic (e.g., NaOPh) | 1-phenoxy-2-chloro-2-propanol | SN2 Ring-Opening |
Nitrogen-Based Nucleophiles (e.g., Amines)
Amines are effective nitrogen-based nucleophiles that readily open epoxide rings to yield amino alcohols. This reaction does not typically require a catalyst, as amines are sufficiently nucleophilic to attack the electrophilic carbons of the strained epoxide ring. The reaction mechanism is analogous to the base-catalyzed ring-opening, proceeding via an SN2 pathway.
The amine attacks the less sterically hindered carbon atom of the this compound ring, which is the C2 position. This results in the formation of a 1-amino-1-chloro-2-propanol derivative. This type of reaction is fundamental in synthetic organic chemistry. For instance, the reaction of an amine with an epoxide is a key step in the synthesis of β-blockers, a class of widely used cardiovascular drugs. libretexts.org
| Reactant | Conditions | Major Product | Reaction Type |
| Ammonia (NH₃) | Typically neat or in a solvent like ethanol | 1-amino-1-chloro-2-propanol | SN2 Ring-Opening |
| Primary Amine (RNH₂) | Typically neat or in a solvent like ethanol | 1-(alkylamino)-1-chloro-2-propanol | SN2 Ring-Opening |
| Secondary Amine (R₂NH) | Typically neat or in a solvent like ethanol | 1-(dialkylamino)-1-chloro-2-propanol | SN2 Ring-Opening |
Carbon-Based Nucleophiles (e.g., Alkylating Agents)
Carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful reagents for forming new carbon-carbon bonds through the ring-opening of epoxides. The reaction with these strong nucleophiles proceeds under anhydrous conditions and follows an SN2 mechanism.
The nucleophilic carbon attacks the less sterically hindered carbon of the epoxide ring. For this compound, this would be the C2 atom. The initial product is a magnesium alkoxide (in the case of a Grignard reagent), which is then protonated during an aqueous workup step to yield the final chloroalcohol product with a new carbon-carbon bond.
| Reactant | Conditions | Major Product | Reaction Type |
| Grignard Reagent (RMgX) | 1. Anhydrous ether (e.g., THF, Et₂O) 2. H₃O⁺ workup | 1-chloro-2-alkyl-2-propanol | SN2 Ring-Opening |
| Organolithium (RLi) | 1. Anhydrous ether (e.g., THF, Et₂O) 2. H₃O⁺ workup | 1-chloro-2-alkyl-2-propanol | SN2 Ring-Opening |
Formation of Halohydrins and Diols
Epoxides can undergo ring-opening by hydrolysis to form 1,2-diols (vicinal glycols) or by reaction with hydrohalic acids (HX) to yield halohydrins. libretexts.org
Acid-catalyzed hydrolysis, using dilute aqueous acid, results in the formation of a diol. The reaction proceeds by backside attack of water on the protonated epoxide, leading to a trans-diol. libretexts.org For this compound, hydrolysis would yield 1-chloro-1,2-propanediol.
The reaction with anhydrous hydrohalic acids (like HCl or HBr) converts the epoxide into a halohydrin. libretexts.org The regiochemistry depends on the substitution pattern. For a monosubstituted epoxide like 1,2-epoxypropane, the halide ion primarily attacks the less substituted carbon, yielding 1-chloro-2-propanol. openstax.orglibretexts.org Given that this compound has substitution at both carbons, a mixture of products could be expected, with the outcome influenced by the electronic and steric effects of the chlorine and methyl groups. vulcanchem.com
Hydrolysis of the related compound epichlorohydrin (1-chloro-2,3-epoxypropane) at neutral pH is known to produce 3-chloro-1,2-propanediol (B139630). europa.eufiveable.me
| Reactant | Conditions | Product | Product Class |
| Water (H₂O) | Dilute acid (e.g., H₃O⁺) | 1-Chloro-1,2-propanediol | Diol |
| Hydrogen Chloride (HCl) | Anhydrous | Mixture of 1,1-dichloro-2-propanol (B8643110) and 1,2-dichloro-1-propanol | Halohydrin |
Transformations Involving the Chlorine Atom
The chlorine atom in this compound is a potential site for chemical transformations, although these reactions often compete with the ring-opening of the strained epoxide.
Nucleophilic Substitution of the Halogen Moiety
Direct nucleophilic substitution of the chlorine atom on the intact epoxide ring is challenging. The epoxide ring itself can be opened by nucleophiles, which is often a more favorable pathway. However, after ring-opening, the resulting chlorohydrin can undergo nucleophilic substitution.
In the product of ring-opening, such as 1-alkoxy-1-chloro-2-propanol, the chlorine atom is attached to a secondary carbon. It can be displaced by a variety of nucleophiles. The feasibility of this substitution depends on the nucleophile's strength and the reaction conditions. Strong nucleophiles are generally required. This subsequent reaction allows for the introduction of a wide range of functional groups. For instance, the chlorine atom in 3-chloro-1,2-propanediol can undergo further substitution reactions, making it a versatile synthetic intermediate. fiveable.me
Elimination Reactions Leading to Olefins
Elimination reactions involving the chlorine atom can lead to the formation of an olefin (an alkene). This typically requires a strong base. The base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine atom, followed by the departure of the chloride ion.
In the case of this compound, an intramolecular reaction is highly plausible. A base could deprotonate the hydroxyl group of a ring-opened intermediate, and the resulting alkoxide could then displace the adjacent chlorine atom to form a new epoxide, propylene (B89431) oxide. Alternatively, treatment of the chlorohydrin product with a strong base could lead to the elimination of HCl to form an allylic alcohol or an enol, which would tautomerize to a ketone. The reaction of 1-chloro-2,3-epoxypropane with an alkali is known to proceed with the elimination of hydrogen chloride. atamankimya.com
Intramolecular Rearrangements and Cyclizations
There is currently a lack of specific studies in the public domain detailing the intramolecular rearrangement and cyclization reactions of this compound. While related halogenated epoxides undergo such reactions, for instance through the intramolecular displacement of the chloride ion, specific pathways, mechanisms, and resulting products for this compound have not been documented in the available research.
Reaction Kinetics and Thermodynamic Analysis
A thorough search did not yield specific kinetic or thermodynamic studies for reactions involving this compound. The analysis that follows is based on general principles of epoxide reactivity and data from closely related, but distinct, compounds.
Determination of Rate Constants and Activation Parameters
No experimental data for the rate constants or activation parameters (such as activation energy, E_a, or enthalpy of activation, ΔH‡) for reactions of this compound could be located.
For context, studies on the related compound 1,2-epoxypropane (propylene oxide) reacting with chloride ions in an aqueous solution have determined rate constants and Arrhenius parameters for both acid-catalyzed and non-catalyzed pathways. rsc.org These studies distinguish between "normal" attack at the less substituted carbon and "abnormal" attack at the more substituted carbon, providing specific rate constants for each pathway under various conditions. rsc.org However, similar detailed kinetic data for this compound is not available.
Influence of Solvent and Catalyst on Reaction Pathways
Detailed research on how solvents and catalysts specifically influence the reaction pathways of this compound is not present in the available literature.
However, general principles of epoxide chemistry and studies on analogous compounds provide expected behaviors:
Solvent Effects : The choice of solvent can significantly impact the stereochemistry and regioselectivity of epoxide ring-opening reactions. For instance, in the aluminum chloride-catalyzed ring-opening of 1,2-epoxypropane, solvents like nitromethane (B149229) have been shown to favor the formation of 2-chloro-1-propanol, while other solvents lead to a predominance of 1-chloro-2-propanol. oup.com It is plausible that the polarity and coordinating ability of solvents would similarly influence the reaction outcomes for this compound.
Catalyst Effects : Both acid and base catalysis are common in epoxide reactions. Acid catalysis typically proceeds by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. openstax.orgpressbooks.pub The regioselectivity often depends on the stability of the resulting partial positive charge on the carbon atoms. openstax.orgpressbooks.pub Base-catalyzed reactions typically involve the nucleophile attacking the less sterically hindered carbon atom in an S_N2-type mechanism. openstax.orgpressbooks.pub While various catalysts are used for reactions of epichlorohydrin, specific catalytic systems and their effects on this compound have not been reported.
Stereochemical Aspects and Chiral Transformations
Enantiomeric and Diastereomeric Forms of 1-Chloro-1,2-epoxypropane
This compound is a chiral molecule due to the presence of a stereocenter at the C2 carbon of the oxirane ring. columbia.edu This results in the existence of two enantiomers: (R)-1-chloro-1,2-epoxypropane and (S)-1-chloro-1,2-epoxypropane. wikipedia.org These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. columbia.edu The racemic mixture, a 1:1 combination of the (R) and (S) enantiomers, is the most common form in which this compound is found. ebi.ac.uk
The structure of this compound does not allow for the existence of diastereomers, as it possesses only one stereocenter. Diastereomers are stereoisomers that are not mirror images of each other and require at least two stereocenters in the molecule.
Table 1: Enantiomeric Forms of this compound
| Enantiomer | IUPAC Name | Other Names |
| (R)-enantiomer | (R)-2-(chloromethyl)oxirane | (R)-epichlorohydrin, (R)-1-chloro-2,3-epoxypropane |
| (S)-enantiomer | (S)-2-(chloromethyl)oxirane | (S)-epichlorohydrin, (S)-1-chloro-2,3-epoxypropane |
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure forms of this compound is of great interest due to their application as chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net Asymmetric synthesis strategies aim to produce one enantiomer in excess over the other.
Asymmetric epoxidation of prochiral alkenes is a powerful method for the synthesis of chiral epoxides. wikipedia.org Several catalytic systems have been developed for this purpose, including:
Sharpless-Katsuki Epoxidation: This method utilizes a titanium-based catalyst with a chiral tartrate ester as a ligand. wikipedia.org It is particularly effective for the epoxidation of allylic alcohols. rsc.org
Jacobsen-Katsuki Epoxidation: This approach employs a manganese-based catalyst supported by a chiral salen ligand. wikipedia.org It is effective for the epoxidation of cis-disubstituted, trisubstituted, and some tetrasubstituted olefins. rsc.org
Shi Epoxidation: This method uses a chiral ketone derived from fructose (B13574) as an organocatalyst in the presence of potassium peroxymonosulfate (B1194676) (oxone). thermofisher.comsigmaaldrich.com It has been successfully applied to the epoxidation of various alkenes, including trans- and certain cis-alkenes. sigmaaldrich.com
Metalloporphyrin Catalysts: Chiral iron and manganese porphyrin complexes have shown high enantioselectivity and turnover numbers in the epoxidation of unfunctionalized terminal olefins. rsc.org
A specific example involves the synthesis of (S)-3-chloro-1,2-epoxypropane using a titanium isopropoxide and L-(-)-diethyl tartrate catalyst system with tert-butyl hydroperoxide as the oxidant. google.com
Enantioselective functionalization involves the selective reaction of one enantiomer in a racemic mixture, or the selective formation of a chiral product from a prochiral substrate. In the context of this compound, this often involves the asymmetric ring-opening of the epoxide. Metal-salen complexes, particularly those of chromium, have been extensively studied as catalysts for the asymmetric ring-opening of epoxides with various nucleophiles. mdpi.com
Chiral Catalysis in Epoxide Formation
Chiral Resolution Techniques
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Kinetic resolution is a widely used technique for this purpose.
Chemical kinetic resolution utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic mixture. This results in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer.
A prominent example is the hydrolytic kinetic resolution (HKR) of terminal epoxides, including epichlorohydrin (B41342), catalyzed by chiral (salen)Co(III) complexes. researchgate.netsci-hub.box This method uses water as the nucleophile and can provide both the unreacted epoxide and the resulting 1,2-diol in high enantiomeric excess. sci-hub.box The efficiency of this resolution is often characterized by the selectivity factor (krel), which is the ratio of the rate constants for the reaction of the two enantiomers. High krel values indicate a more effective separation. sci-hub.box For instance, the HKR of epichlorohydrin using a chiral (salen)Co(III) catalyst can be challenging due to racemization of the starting material, but optimized conditions have been developed to achieve high enantiomeric excess. researchgate.net Lanthanide salen complexes have also been investigated for the HKR of racemic epichlorohydrin. researchgate.net
Another approach involves the asymmetric ring-opening of racemic epoxides with phenols, catalyzed by chiral Co-salen complexes, to produce α-aryloxy alcohols. beilstein-journals.org
Table 2: Chemical Kinetic Resolution of Racemic Epichlorohydrin
| Catalyst System | Nucleophile | Products | Key Findings |
| Chiral (salen)Co(III) complexes | Water (H₂O) | Enantioenriched epichlorohydrin and 3-chloro-1,2-propanediol (B139630) | Provides access to both enantiomers in high ee; catalyst can be recycled. sci-hub.box |
| Chiral (salen)Cr(III) complexes | Azide (B81097) (N₃⁻) | Enantioenriched epichlorohydrin and azido (B1232118) alcohol | Effective for asymmetric ring-opening. illinois.edu |
| Chiral Co-salen complexes | Phenols | α-aryloxy alcohols | Produces valuable chiral building blocks. beilstein-journals.org |
| Salen Yb(III) complex | Water (H₂O) | (S)-epichlorohydrin | High yield and enantiomeric excess achieved under optimized conditions. researchgate.net |
Biocatalytic kinetic resolution employs enzymes as chiral catalysts to selectively transform one enantiomer of a racemic mixture. wur.nl Epoxide hydrolases (EHs) are particularly useful for the resolution of racemic epoxides. acs.org These enzymes catalyze the hydrolysis of the epoxide to the corresponding diol in an enantioselective manner. acs.org
For instance, epoxide hydrolases from sources like Aspergillus niger have been used for the kinetic resolution of epichlorohydrin derivatives. acs.orgresearchgate.net Lipases are another class of enzymes that can be used for the kinetic resolution of epoxides, often through the hydrolysis or acylation of a related functional group. acs.orgnih.gov For example, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate derived from epichlorohydrin, has been achieved using whole-cell preparations containing enzymes from native sources and commercial lipases. nih.gov
Alkene-utilizing bacteria have also been shown to stereospecifically form 1-chloro-2,3-epoxypropane. wur.nl
Table 3: Biocatalytic Kinetic Resolution of Epichlorohydrin and Derivatives
| Biocatalyst | Substrate | Transformation | Key Findings |
| Epoxide Hydrolase (Aspergillus niger) | 1-chloro-2-(2,4-difluorophenyl)-2,3-epoxypropane | Hydrolytic kinetic resolution | Yields nearly enantiopure epoxide and diol. researchgate.net |
| Lipase (from Candida antarctica, CALB) | 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Enzymatic transesterification | Produces the (R)-chlorohydrin with high enantiomeric excess. mdpi.com |
| Whole cells (native sources) / Commercial Lipases | 1-chloro-3-(1-naphthyloxy)-2-propanol | Stereoselective hydrolysis of acyl derivatives | Yields highly optically pure (R) and (S) enantiomers. nih.gov |
| Alkene-utilizing bacteria | 1-chloropropene | Stereospecific epoxidation | Accumulates the (S)-enantiomer of this compound. capes.gov.br |
Chemical Kinetic Resolution
Retention and Inversion of Configuration in Reactions
The stereochemical outcome of ring-opening reactions of this compound, whether proceeding with retention or inversion of configuration at the stereocenter, is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the catalyst (acidic or basic).
Base-Catalyzed Ring-Opening:
Under basic or nucleophilic conditions, the ring-opening of epoxides, including this compound, typically proceeds via an SN2 mechanism. libretexts.org This involves a backside attack of the nucleophile on one of the carbon atoms of the epoxide ring. libretexts.org In the case of this compound, the attack preferentially occurs at the less sterically hindered C3 carbon (the CH2Cl-bearing carbon). However, for the purpose of discussing the stereochemistry at the C2 stereocenter, we will consider reactions where attack occurs at this carbon. A backside attack at the C2 carbon leads to an inversion of configuration at this center. libretexts.org For example, if the starting material is (R)-1-chloro-1,2-epoxypropane, the product resulting from nucleophilic attack at C2 will have the (S)-configuration at the corresponding carbon.
Acid-Catalyzed Ring-Opening:
The stereochemistry of acid-catalyzed ring-opening is more complex and can proceed with either retention or inversion of configuration, often resulting in a mixture of products. pressbooks.pubopenstax.org The reaction mechanism is considered to be a hybrid of SN1 and SN2, often described as "borderline". pressbooks.pubwur.nl The reaction begins with the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
The regioselectivity of the nucleophilic attack depends on the substitution pattern of the epoxide. For 1,2-epoxypropane, acid-catalyzed reaction with HCl primarily yields 1-chloro-2-propanol, indicating attack at the less substituted carbon. pressbooks.pubopenstax.org However, the stereochemical outcome at the chiral center is crucial.
In some cases, particularly with certain catalysts and solvents, retention of configuration can be observed. For instance, the reaction of 2,3-epoxybutane (B1201590) with aluminum chloride in nitromethane (B149229) proceeds with 94% retention of configuration. oup.com This is attributed to the formation of a 1:1 addition compound between aluminum chloride and the solvent, which influences the stereochemical course of the reaction. oup.com While this specific example does not use this compound, it highlights that retention is possible under specific Lewis acid-catalyzed conditions. The mechanism for retention often involves a front-side attack or a double inversion process.
The cleavage of chiral ethers with strong acids can also proceed with either inversion or retention of configuration. oup.com In the context of related compounds, the Friedel-Crafts alkylation of benzene (B151609) with optically active 2-chloro-1-phenylpropane in the presence of a Lewis acid proceeds with retention of configuration, which is explained by a neighboring group participation mechanism involving a phenyl group. researchgate.net
The following table summarizes the expected stereochemical outcomes for the ring-opening of this compound:
| Reaction Condition | Predominant Mechanism | Stereochemical Outcome at C2 |
| Basic/Nucleophilic | SN2 | Inversion of Configuration |
| Acidic (e.g., HX) | Borderline SN1/SN2 | Often Inversion (backside attack) but can be complex |
| Lewis Acid (e.g., AlCl₃ in specific solvents) | Can favor retention | Retention of Configuration |
Chiral Recognition and Interactions in the Gas Phase
Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral species, is a fundamental process in chemistry and biology. researchgate.net Studying these interactions in the gas phase provides a unique opportunity to probe the intrinsic nature of intermolecular forces without the influence of a solvent. researchgate.net
Microwave spectroscopy, coupled with quantum chemical calculations, has emerged as a powerful tool for investigating chiral recognition in the gas phase. rsc.org This technique allows for the precise determination of the three-dimensional structures of weakly bound diastereomeric complexes formed between a chiral "tag" molecule and the enantiomers of an analyte. rsc.org
While direct studies on the chiral recognition of this compound in the gas phase are not extensively documented in the provided search results, the principles can be understood from studies on similar small chiral epoxides like 3,3,3-trifluoro-1,2-epoxypropane (TFO). rsc.org In these experiments, a racemic mixture of the chiral molecule is introduced into a supersonic expansion, where the molecules cool and form dimers. The resulting homochiral (R-R or S-S) and heterochiral (R-S) dimers can have distinct rotational spectra, allowing for their differentiation. rsc.org
The interactions responsible for chiral recognition in these gas-phase complexes are typically weak non-covalent forces, such as hydrogen bonds and dispersion interactions. rsc.org For epoxides, the oxygen atom can act as a hydrogen bond acceptor, and the C-H bonds can act as weak hydrogen bond donors. rsc.org The relative orientation of the monomer units in the dimer, dictated by the need to maximize these favorable interactions, determines the stability and structure of the homochiral versus the heterochiral complexes.
In the context of this compound, gas-phase studies could involve forming complexes with a known chiral partner and analyzing the resulting diastereomeric complexes. The differences in the rotational constants and structures of the (R)-1-chloro-1,2-epoxypropane-chiral tag complex versus the (S)-1-chloro-1,2-epoxypropane-chiral tag complex would provide direct insight into the nature of the chiral recognition.
Furthermore, gas chromatography using chiral stationary phases (CSPs) is a practical application of chiral recognition in the gas phase. core.ac.uk The differential interaction between the enantiomers of an analyte, such as this compound, and the chiral selector of the stationary phase leads to different retention times, enabling their separation. Enantiomeric resolution of 1-chloro-2,3-epoxypropane has been observed on a permethylated-acetylated cyclodextrin (B1172386) (PA-CD) stationary phase. core.ac.uk The dominant chiral recognition mechanism in such separations can be related to thermodynamic parameters, where inclusion into the cyclodextrin cavity often plays a significant role. sigmaaldrich.com
The following table outlines the key aspects of chiral recognition involving this compound in the gas phase:
| Technique | Principle | Key Interactions | Outcome |
| Microwave Spectroscopy | Formation and analysis of diastereomeric dimers (homochiral vs. heterochiral) or complexes with a chiral tag. | Hydrogen bonding, dispersion forces. | Determination of distinct 3D structures and binding energies for different diastereomeric pairs. |
| Chiral Gas Chromatography | Differential partitioning of enantiomers between the mobile gas phase and a chiral stationary phase. | Inclusion complexes, dipole-dipole interactions, hydrogen bonding. | Separation of enantiomers based on differences in retention times. |
Derivatization and Complex Molecule Synthesis Utilizing 1 Chloro 1,2 Epoxypropane
Utilization as a Chirality Transfer Agent
While not a primary application, the chiral centers in enantiopure 1-chloro-1,2-epoxypropane can be exploited in stereospecific reactions. The epoxide ring-opening occurs with high stereoselectivity, allowing the transfer of chirality to the resulting product. For instance, the reduction of (R)-(-)-epichlorohydrin can be used to synthesize (R)-1-chloro-2-propanol, retaining the stereochemical integrity of the chiral center. oup.com This principle is fundamental in asymmetric synthesis, where controlling the stereochemistry of a molecule is crucial for its desired biological activity or material properties.
Synthetic Building Block in Organic Synthesis
The high reactivity of the epoxide ring, coupled with the chloro-substituent, makes this compound a valuable precursor in various synthetic transformations. kangmei.comsolubilityofthings.com It can undergo ring-opening reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions, to introduce diverse functional groups.
This compound is a key starting material for the synthesis of numerous advanced intermediates. A notable example is its conversion to glycidyl (B131873) nitrate, an energetic binder employed in explosive and propellant compositions. kangmei.com This transformation typically involves the reaction of epichlorohydrin (B41342) with an alkali nitrate. kangmei.com Furthermore, it serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. solubilityofthings.com The ability to readily introduce a reactive epoxy group and a handle for further modification (the chlorine atom) makes it a strategic choice in multi-step syntheses. For example, it is a key intermediate in the synthesis of ranolazine, a medication used to treat chronic angina. researchgate.net
Oxygen-containing heterocycles, such as tetrahydrofurans, are prevalent structural motifs in many natural products and biologically active compounds. pku.edu.cniajpr.com this compound and its derivatives can be utilized in the construction of these cyclic ethers. For instance, Lewis acid-mediated reactions of 1,3-bis(trimethylsiloxy)-1,3-butadienes with epoxides like epibromohydrin (B142927) (a structurally similar compound) can yield functionalized tetrahydrofurans. nih.gov The reaction proceeds through the opening of the epoxide ring followed by intramolecular cyclization. nih.gov While direct examples using this compound in this specific reaction are not detailed, the principle of using functionalized epoxides as precursors for tetrahydrofuran (B95107) synthesis is well-established. nih.gov
Table 1: Examples of Tetrahydrofuran Synthesis Methodologies
| Method | Reactants | Catalyst/Reagent | Product Type | Ref. |
| Lewis Acid-Mediated Cycloaddition | 1,3-bis(trimethylsiloxy)-1,3-butadiene, Epibromohydrin | TiCl₄ | Brominated Tetrahydrofuran | nih.gov |
| Intramolecular O-H Insertion | β-keto α-diazo carbonyl compounds | Rh₂(OAc)₄ | Substituted Tetrahydrofurans | pku.edu.cn |
Precursor for Advanced Intermediates
Incorporation into Polymeric Architectures (Academic Explorations of Polymerization Mechanisms)
The strained epoxide ring of this compound and its derivatives makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyethers. mdpi.com The mechanism of this polymerization can be cationic, anionic, or metal-mediated, each offering different levels of control over the polymer's stereochemistry and properties. acs.org
The polymerization of epoxides like 1,2-epoxypropane (propylene oxide) can be initiated by various catalysts. acs.org Cationic polymerization, for instance, can be initiated by acidic catalysts like proton-exchanged montmorillonite (B579905) clay. mdpi.com Anionic ring-opening polymerization (AROP) is another significant method, often employing alkali metal alkoxides as initiators. researchgate.net The living nature of some of these polymerization techniques allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net While specific studies focusing solely on this compound as the initiator are less common, the general principles of epoxide polymerization are directly applicable.
This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. A notable example is the copolymerization of 1-chloro-2,3-epoxypropane with ethylene (B1197577) oxide. allthatstats.comuktradeinfo.com This process results in a copolymer that combines the characteristics of both monomers, potentially offering a balance of properties such as solubility and reactivity. The presence of the chloromethyl side chains from the epichlorohydrin units provides sites for further chemical modification of the copolymer.
Ring-Opening Polymerization Initiated by this compound Derivatives
Preparation of Specialty Chemicals (e.g., Surfactants, Lubricants, Dyes in a Research Context)
This compound, and its closely related isomer epichlorohydrin (1-chloro-2,3-epoxypropane), are versatile chemical intermediates utilized in the research and development of a variety of specialty chemicals. Their reactivity, stemming from the strained epoxide ring and the presence of a chlorine atom, allows for the introduction of the epoxypropane backbone into larger molecules, thereby tailoring their physicochemical properties for specific applications. Research in this area explores the synthesis of novel surfactants, the modification of lubricants, and the development of advanced dye systems.
Surfactants
In the field of surfactant chemistry, this compound and its isomer serve as key building blocks for both non-ionic and cationic surfactants. The synthesis of these surface-active agents often involves the reaction of the epoxide with hydrophobic long-chain molecules.
One area of investigation is the synthesis of cationic surfactants from fatty acids. For instance, research has been conducted on the reaction of myristic acid with epichlorohydrin and propylene (B89431) oxide. researchgate.net In a two-step process, the ester of myristic acid and epichlorohydrin is first synthesized, followed by a reaction with propylene oxide. researchgate.net These reactions are typically carried out at elevated temperatures, in the range of 150–160°C, using triethylamine (B128534) as a catalyst. researchgate.net The resulting chloropropoxy-propoxy esters of myristic acid are non-ionic surfactants, which can then be converted into cationic surfactants through interaction with various ethanolamines. researchgate.net
Another class of surfactants, sulfobetaines, can be synthesized using related chloro-hydroxy-propane derivatives. For example, 1-chloro-2-hydroxypropane sulfonate is used as an alkylating reagent in the preparation of these zwitterionic surfactants. neutronco.com Quaternized amidoamine surfactants have also been prepared, where epoxides can be used in the synthesis pathway, although other alkylating agents like methyl chloride are also common. google.com
Lubricants
Dyes
The application of this compound derivatives in the context of dyes often involves modifying substrates to enhance dye affinity or synthesizing complex dye-adsorbing molecules.
One research application involves the cationization of cotton fabric to improve the adsorption of anionic dyes like methyl orange. mdpi.com A commercial product containing 1-chloro-2,3-epoxypropane, N-methyldiallyl amine, and dimethyl diallyl ammonium (B1175870) chloride has been used for this purpose. mdpi.com In a typical laboratory procedure, cotton fabric is treated with an aqueous solution of the cationizing agent (e.g., 6% on mass of fabric) at around 50°C for a short duration (e.g., 15 minutes) in the presence of sodium hydroxide (B78521). mdpi.com This process introduces cationic groups onto the cellulose (B213188) fibers, which then electrostatically attract and bind anionic dyes, significantly increasing the dye uptake from as low as 8.5% to over 99%. mdpi.com
In a more complex synthesis, a fluorinated, hyperbranched poly(ether amine) adsorbent (hPEA-EC-CF6) was synthesized for the removal of various water-soluble dyes. rsc.org This synthesis involved the use of 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyloxy)-1,2-epoxypropane (CF6), a derivative of 1,2-epoxypropane. rsc.org The multi-step synthesis involved reacting a hyperbranched poly(ether amine) with 7-(2,3-epoxypropyloxy)coumarin, followed by reaction with the fluorinated epoxypropane. rsc.org The resulting polymer demonstrated the ability to adsorb a range of dyes.
The table below presents data on the adsorption of various dyes by a membrane incorporating the synthesized hPEA-EC-CF6 polymer. rsc.org
Table 1: Adsorption of Various Dyes by hPEA-EC-CF6 Polymer Membrane
| Dye | Abbreviation | Type | Adsorption Time (min) | Adsorption Capacity (μmol/g) |
|---|---|---|---|---|
| Rose Bengal | RB | Xanthene | 180 | 11.8 |
| Erythrosin B | ETB | Xanthene | 180 | 11.5 |
| Eosin B | EB | Xanthene | 180 | 11.2 |
| 4,5,6,7-Tetrachlorofluorescein | TCF | Xanthene | 180 | 10.9 |
| Fluorescein | FR | Xanthene | 180 | 10.5 |
| 4',5'-Dibromofluorescein | DBF | Xanthene | 180 | 10.8 |
| Calcein | Cal | Xanthene | 180 | 11.0 |
| Methylene (B1212753) Blue | MB | Thiazine | 180 | 2.1 |
| Acid Red 27 | AR | Azo | 180 | 10.2 |
| Bismarck Brown Y | BBY | Azo | 180 | 3.5 |
| Ponceau S | PS | Azo | 180 | 9.8 |
Theoretical and Computational Chemistry of 1 Chloro 1,2 Epoxypropane
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical calculations are pivotal in determining the three-dimensional arrangement of atoms in 1-chloro-1,2-epoxypropane and its conformational landscape. The molecule, also known as epichlorohydrin (B41342), has a strained three-membered oxirane ring. pageplace.de
Computational studies, often employing methods like Density Functional Theory (DFT) and ab initio calculations, can predict bond lengths, bond angles, and dihedral angles with high accuracy, often comparable to experimental techniques like microwave spectroscopy and electron diffraction. acs.orgresearchgate.net For instance, the bond lengths and angles within the oxirane ring are significantly influenced by the presence of the chlorine atom and the methyl group.
Conformational analysis of similar chloro-substituted alkanols, such as 1-chloroethanol (B3344066) and 2-chloroethanol, reveals the existence of multiple stable rotamers due to torsion around single bonds. mdpi.com A similar complexity can be expected for this compound, where rotation around the C-C bond connecting the epoxide ring to the chloromethyl group would lead to different conformers with varying energies and populations. Theoretical calculations can map these potential energy surfaces to identify the most stable conformations and the energy barriers between them.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from electronic structure analysis include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the distribution of electron density. ossila.com
The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netsemanticscholar.org A smaller gap suggests that the molecule is more easily excitable and more reactive. semanticscholar.org For this compound, the presence of the electronegative chlorine atom and the strained epoxide ring influences the energies of these frontier orbitals. Computational methods like DFT can accurately calculate the HOMO and LUMO energies, providing insights into the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial charges on each atom within the molecule. semanticscholar.orgijcce.ac.ir In this compound, the oxygen and chlorine atoms are expected to carry partial negative charges, while the carbon atoms, particularly those in the epoxide ring, will have partial positive charges, making them susceptible to nucleophilic attack. This charge distribution is fundamental to understanding the molecule's reactivity in various chemical reactions. dnu.dp.ua
Table 1: Calculated Electronic Properties of a Substituted Quinolinone (for illustrative purposes)
| Parameter | Value (eV) |
| HOMO Energy | -6.6295 |
| LUMO Energy | -2.2098 |
| HOMO-LUMO Gap | 4.4197 |
| Electronegativity (χ) | 4.4197 |
| Chemical Hardness (η) | 2.2098 |
| Global Softness (S) | 0.2262 |
| Electrophilicity Index (ω) | 4.14 |
| Data derived from a study on 3-chloro-4-hydroxyquinolin-2(1H)-one and is for illustrative purposes of typical computational electronic parameters. ijcce.ac.ir |
Reaction Mechanism Elucidation via Computational Modeling (e.g., DFT Calculations)
Computational modeling, particularly using DFT, is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. metu.edu.trresearchgate.net It allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. github.io
Transition State Characterization
A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding the reaction mechanism. github.io Computational methods can locate and characterize these transient structures, which are often difficult to study experimentally. For reactions of epoxides, such as ring-opening, computational studies can elucidate the geometry of the transition state, including the bond-breaking and bond-forming processes. dnu.dp.ua For instance, in the reaction of an epoxide with a nucleophile, the transition state would show the partial formation of a new bond between the nucleophile and a carbon atom of the ring, and the partial breaking of the C-O bond. rsc.org
Intermolecular Interactions and Aggregation Studies (e.g., Dimerization)
The non-covalent interactions between molecules of this compound, and between it and other molecules, are critical for understanding its physical properties and behavior in condensed phases. tue.nl
Computational studies can model these weak interactions, which include hydrogen bonds, dipole-dipole interactions, and dispersion forces. acs.org For example, the dimerization of similar molecules like 3,3,3-trifluoro-1,2-epoxypropane has been studied using quantum chemistry and microwave spectroscopy to understand the nature of the intermolecular forces holding the dimer together. rsc.org These studies revealed that C-H···O hydrogen bonds and dispersion interactions between the epoxide rings were significant. rsc.org Similar interactions would be expected to play a role in the aggregation of this compound. The presence of the chlorine atom can also lead to halogen bonding, further influencing intermolecular aggregation.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. acs.org
For instance, computational methods can predict vibrational frequencies (infrared and Raman spectra), which correspond to the different vibrational modes of the molecule. researchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed spectral bands to specific molecular motions can be made. researchgate.net Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of NMR spectra. High-level quantum chemistry methods can also predict rotational constants, which are essential for analyzing microwave spectra and determining precise molecular structures. acs.org
Advanced Analytical Methodologies for 1 Chloro 1,2 Epoxypropane
Spectroscopic Characterization of Reaction Products and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 1-Chloro-1,2-epoxypropane and its derivatives. nih.gov By analyzing the chemical shifts, spin-spin coupling, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms within the molecule can be established. bbhegdecollege.com
In the ¹H NMR spectrum of the related compound 1,2-epoxypropane (also known as 2-methyloxirane), the protons on the epoxide ring exhibit characteristic resonances between 2.5 and 3.5 ppm. libretexts.org Specifically, the methylene (B1212753) protons are diastereotopic, meaning they are in chemically non-equivalent environments, which can lead to complex splitting patterns. libretexts.org For instance, in 1-chloro-2-methylpropane, the protons on the carbon adjacent to the chlorine atom are shifted downfield. docbrown.infochemicalbook.com This information, combined with the integration values representing the ratio of protons in different environments, allows for a comprehensive structural assignment. docbrown.info
¹³C NMR spectroscopy provides complementary information by identifying the number of unique carbon environments in the molecule. docbrown.info For example, the four isomers of chlorobutane can be distinguished by the number of resonances in their ¹³C NMR spectra. docbrown.info The chemical shifts in ¹³C NMR are also influenced by the electronic environment, with carbons bonded to electronegative atoms like chlorine appearing at lower fields. libretexts.org
Table 1: Representative ¹H NMR Chemical Shifts for Epoxide-Containing Structures
| Functional Group/Proton Environment | Approximate Chemical Shift (δ, ppm) |
| Protons on epoxide ring | 2.5 - 3.5 libretexts.org |
| Protons on carbon adjacent to chlorine | Shifted downfield docbrown.infochemicalbook.com |
| -OCH₃ protons | 3.5 - 4.0 libretexts.org |
| (CH₃)₃C- protons | ~1.0 libretexts.org |
This table is for illustrative purposes and actual chemical shifts can vary based on the specific molecular structure and solvent used.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational techniques used to identify the functional groups present in a molecule. IR spectroscopy is particularly useful for detecting polar bonds, while Raman spectroscopy is more sensitive to non-polar bonds.
The IR spectrum of a compound containing an epoxide ring will show characteristic absorption bands. The breathing mode of the epoxide ring is often observed around 1254 cm⁻¹. oceanoptics.com Additionally, C-H stretching vibrations in alkanes are typically found in the range of 2850–3000 cm⁻¹. lumenlearning.com For organohalogen compounds like this compound, the C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 580 and 780 cm⁻¹. docbrown.info
Raman spectroscopy provides complementary information. For epoxides, a peak around 1254 cm⁻¹ can be assigned to the breathing mode of the epoxide ring, and its intensity can be linearly dependent on the concentration of epoxide groups. oceanoptics.com Other vibrations, such as the epoxide ring deformation, may appear at different wavenumbers, for example, around 921 cm⁻¹. oceanoptics.com In the analysis of reactions involving epoxides, the disappearance or change in intensity of these characteristic peaks can be monitored to track the progress of the reaction. oceanoptics.com
Table 2: Key Vibrational Frequencies for this compound and Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Epoxide Ring | Breathing | ~1254 oceanoptics.com | IR, Raman |
| Epoxide Ring | Deformation | ~921 oceanoptics.com | Raman |
| C-H | Stretch | 2850–3000 lumenlearning.com | IR |
| C-Cl | Stretch | 580–780 docbrown.info | IR |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. docbrown.info For this compound, the presence of a chlorine atom is a key feature that influences its mass spectrum.
Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M+ and M+2) separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of 3:1. docbrown.infochemguide.co.uk This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule or its fragments. chemguide.co.uk
The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for chloroalkanes include the loss of a chlorine radical or a hydrogen chloride molecule. docbrown.info For example, in the mass spectrum of 1-chloropropane, prominent fragments arise from the loss of a chlorine atom. docbrown.info The analysis of these fragmentation patterns allows for the deduction of the original molecular structure. docbrown.info
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Notes |
| [M]+ (with ³⁵Cl) | 92.0023 uni.lu | Molecular ion |
| [M+2]+ (with ³⁷Cl) | 94.0023 | Isotopic peak due to ³⁷Cl |
| [M-Cl]+ | 57 | Loss of a chlorine atom |
| [M-HCl]+ | 56 | Loss of hydrogen chloride |
Predicted values based on the molecular formula C₃H₅ClO and general fragmentation patterns of similar compounds.
Chromatographic Separation Techniques
Chromatography is essential for separating components of a mixture, which is crucial for purity assessment, reaction monitoring, and isolation of specific products. Both gas and liquid chromatography are widely used in the analysis of this compound.
Gas Chromatography (GC) for Purity and Mixture Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. researchgate.net It is commonly used to determine the purity of a substance or to separate the different components of a mixture. researchgate.net The choice of the GC column, carrier gas, and temperature program is critical for achieving good separation. fao.org
For the analysis of chloro-organic compounds, a variety of GC columns can be used, such as DB-WAX or HP-5MS. fao.orglodz.pl The compound is vaporized and carried through the column by an inert gas, and the components are separated based on their boiling points and interactions with the stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to identify and quantify the separated components. lodz.pl GC-MS, in particular, provides a high degree of certainty in identification by combining the retention time from the GC with the mass spectrum from the MS. lodz.plgcms.cz This technique has been successfully used for the analysis of epichlorohydrin (B41342) (an isomer of this compound) in various matrices. gcms.czhpst.cz
Table 4: Typical Gas Chromatography Parameters for Analysis of Chlorinated Epoxides
| Parameter | Example Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) lodz.pl |
| Carrier Gas | Helium nih.gov |
| Injection Mode | Splitless nih.gov |
| Oven Temperature Program | Programmed for optimal separation lodz.pl |
| Detector | Mass Spectrometer (MS) lodz.pl |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for analyzing less volatile or thermally sensitive compounds. researchgate.net It is frequently employed to monitor the progress of chemical reactions and for the isolation of reaction products. google.comvogel-professional-education.de
In the synthesis of compounds derived from this compound, HPLC can be used to track the consumption of reactants and the formation of products over time. google.com By periodically taking samples from the reaction mixture and analyzing them by HPLC, chemists can determine when a reaction is complete. google.com Different HPLC modes, such as reversed-phase or normal-phase, can be used depending on the polarity of the compounds being separated. scispace.com The choice of the stationary phase (column) and the mobile phase is crucial for achieving the desired separation. scispace.com For preparative applications, the separated components can be collected for further analysis or use. vogel-professional-education.de
Table 5: General High-Performance Liquid Chromatography (HPLC) Applications
| Application | Description |
| Reaction Monitoring | Tracks the disappearance of starting materials and the appearance of products to determine reaction completion. google.com |
| Product Isolation | Separates the desired product from a reaction mixture for purification and further characterization. vogel-professional-education.de |
| Purity Analysis | Determines the purity of a synthesized compound by separating it from any impurities. scispace.com |
| Quality Control | Ensures the quality of starting materials and final products in a manufacturing process. researchgate.net |
Chiral Chromatography for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is critical for the application of chiral compounds like this compound, particularly in asymmetric synthesis where stereochemical purity dictates the efficacy and properties of the final product. Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a primary method for the analytical separation of volatile enantiomers. researchgate.net
Direct separation of the enantiomers of this compound or its derivatives can be challenging. Often, derivatization is required to enhance volatility and improve chiral recognition on the stationary phase. A common strategy involves converting the analyte into diastereomers with a chiral derivatizing agent, which can then be separated on a standard achiral column. However, the preferred modern approach is the direct separation of enantiomers on a CSP.
For closely related chiral chlorohydrins like 1-chloro-2-propanol, which is formed during the degradation of certain ethers, direct separation on some CSPs is not feasible without derivatization. oup.com In such cases, the enantiomers are converted into diastereomeric esters prior to analysis. oup.com For instance, derivatization with trifluoroacetic acid anhydride (B1165640) (TFAA) yields the corresponding trifluoroacetic esters. oup.com These derivatives can then be effectively separated and quantified using enantioselective GC. oup.com
The choice of the chiral stationary phase is paramount. Cyclodextrin-based CSPs, such as octakis-(3-O-butyryl-2,6-di-O-pentyl-)-γ-cyclodextrin (Lipodex® E), have proven effective for the enantioselective analysis of such chiral compounds. oup.com The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers. oup.com
| Parameter | Condition | Source |
| Technique | Gas Chromatography (GC) | oup.com |
| Analyte | (R/S)-1-chloro-2-propanol (as trifluoroacetic ester derivative) | oup.com |
| Derivatizing Agent | Trifluoroacetic acid anhydride (TFAA) | oup.com |
| Chiral Stationary Phase | Lipodex® E (octakis-(3-O-butyryl-2,6-di-O-pentyl-)-γ-cyclodextrin) | oup.com |
| Column Dimensions | 50 m x 0.25 mm i.d., 0.25-μm film | oup.com |
| Temperature Program | 70°C (5 min isothermal), then 2°C/min to 220°C | oup.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | oup.com |
Advanced In Situ Spectroscopic Monitoring of Reactions
Understanding the kinetics, mechanisms, and intermediate species in reactions involving this compound is crucial for process optimization and control. Advanced in situ spectroscopic techniques allow for real-time monitoring of reactions as they occur, providing a wealth of data that cannot be obtained from traditional offline analysis. researchgate.netscale-up.com
High-Performance Liquid Chromatography (HPLC) can be employed to monitor the progress of synthetic reactions, such as the preparation of (S)-3-chloro-1,2-epoxypropane. google.com By taking aliquots at various intervals, the consumption of reactants and the formation of the product can be tracked to determine reaction completion. google.com
For more detailed kinetic analysis, techniques like in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. researchgate.netd-nb.info In situ FTIR allows for the continuous monitoring of functional groups. researchgate.net For epoxide reactions, the characteristic absorption bands of the epoxy ring (e.g., around 913 cm⁻¹) can be tracked to measure the rate of consumption. researchgate.net
In situ ¹H NMR spectroscopy is particularly powerful for monitoring homogeneous reactions, such as the anionic ring-opening polymerization of epoxides. researchgate.net It allows for the simultaneous tracking of concentration profiles for both the monomer (e.g., an epoxide) and the growing polymer chain, which is essential for determining reactivity ratios in copolymerizations. researchgate.net These data-rich experiments are fundamental for developing robust kinetic models for reaction optimization and scale-up. scale-up.com
| Technique | Application for Epoxide Reactions | Information Gained | Source |
| HPLC | Monitoring the synthesis of (S)-3-chloro-1,2-epoxypropane. | Reactant consumption, product formation, reaction completion. | google.com |
| In Situ FTIR | Monitoring curing processes or polymerization of epoxy resins. | Disappearance of epoxy ring vibrational bands, formation of new functional groups. | researchgate.net |
| In Situ ¹H NMR | Studying kinetics of ring-opening polymerizations of epoxides. | Real-time concentration of monomers and polymer, reactivity ratios, reaction kinetics. | researchgate.net |
| Pyrolysis-FTIR | Analyzing thermal decomposition products of epoxy compounds. | Identification of evolved gases and heavy molecular weight products. | researchgate.net |
Surface Science Techniques for Heterogeneous Reactions (e.g., TPD, XPS)
Heterogeneous reactions, particularly in catalysis, are central to the synthesis and transformation of epoxides. Surface science techniques provide molecular-level insights into the interactions between reactants like this compound and a solid surface.
Temperature-Programmed Desorption (TPD) is a technique used to study the energetics of desorption. fu-berlin.de In a TPD experiment, a surface with adsorbed molecules is heated at a controlled rate, and a mass spectrometer measures the rate of desorption as a function of temperature. scribd.comwolfram.com The resulting TPD profile reveals information about the strength of the surface-adsorbate bond and can be used to calculate kinetic parameters like the activation energy for desorption. scribd.com
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides the elemental composition and, crucially, the chemical (oxidation) state of elements on the outermost 5-10 nm of a surface. micro.org.auphi.com The sample is irradiated with X-rays, causing the emission of core-level electrons. libretexts.org The binding energy of these electrons is characteristic of the element and its chemical environment. urv.cat
The combination of TPD and XPS is powerful for elucidating surface reaction mechanisms. Studies on the reaction of a closely related chlorohydrin, 1-chloro-2-methyl-2-propanol (B146346), on an oxygen-covered silver Ag(110) surface provide a model for epoxide formation. researchgate.netresearchgate.net Synchrotron-based temperature-programmed XPS (TPXPS) combined with TPD was used to track the cleavage of the C-Cl bond. researchgate.netresearchgate.net
At low temperatures, the chlorohydrin adsorbs on the surface. researchgate.net Upon heating, it reacts to form a chloro-alkoxy intermediate, which is observed with XPS. researchgate.net TPD experiments show that the epoxide product (isobutylene oxide) desorbs at a specific peak temperature. researchgate.net XPS data confirms that the C-Cl bond scission occurs on the surface, with the binding energy of the Cl 2p peak shifting to indicate the formation of surface-bound chlorine. researchgate.netresearchgate.net The oxygen coverage on the silver surface was found to strongly influence the temperature at which C-Cl bond scission and subsequent epoxide formation occur. researchgate.netresearchgate.net
Table: TPD Findings for Isobutylene Oxide (IBO) Formation on O/Ag(110)
| Oxygen Pre-coverage | Onset of C-Cl Scission | IBO Desorption Peak Temp. | Source |
|---|---|---|---|
| Low Coverage (~0.1 ML) | ~200 K | 235 K | researchgate.netresearchgate.net |
Table: XPS Data for Surface Species in Chlorohydrin Reaction on O/Ag(110)
| Species | Core Level | Binding Energy (eV) | Assignment | Source |
|---|---|---|---|---|
| Adsorbed Chlorohydrin | C 1s | 286.8 | C-Cl bond | researchgate.net |
| Adsorbed Chlorohydrin | Cl 2p | 200.0 | C-Cl bond | researchgate.net |
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Routes
The traditional synthesis of related chloro-epoxides often relies on petrochemical feedstocks like allyl chloride. wikipedia.org A major future direction is the development of greener, more sustainable synthetic pathways. This involves a shift towards renewable feedstocks and processes that align with the principles of green chemistry.
One of the most promising avenues is the utilization of glycerol (B35011), a readily available and inexpensive byproduct of biodiesel production. wikipedia.orgresearchgate.net Processes that can convert glycerol into key intermediates for epoxide synthesis are being actively explored to reduce reliance on fossil fuels. researchgate.net Another key strategy involves the use of carbon dioxide (CO2) as a C1 building block. Research into the cycloaddition of CO2 with epoxides to form valuable cyclic carbonates is a burgeoning field that offers a method for carbon capture and utilization. frontiersin.org For instance, studies on the reaction of epichlorohydrin (B41342) with CO2 catalyzed by amine-functionalized ionic liquids provide a blueprint for developing similar sustainable transformations for 1-chloro-1,2-epoxypropane. frontiersin.org
| Synthetic Approach | Traditional Method | Emerging Sustainable Method |
| Primary Feedstock | Allyl Chloride (petrochemical-based) wikipedia.org | Glycerol (bio-based), Carbon Dioxide researchgate.netfrontiersin.org |
| Key Principles | Established industrial process | Renewable resources, atom economy, carbon capture researchgate.net |
| Catalysts | Conventional base/acid catalysis wikipedia.org | Bio-catalysts, functionalized ionic liquids frontiersin.org |
Future research will likely focus on optimizing these green routes for the specific synthesis of this compound, potentially leading to more environmentally benign and economically viable production methods.
Exploration of Novel Reactivity Patterns
The reactivity of epoxides is dominated by ring-opening reactions, which can be catalyzed by either acids or bases. libretexts.orgopenstax.org In acid-catalyzed openings, the nucleophile typically attacks the more substituted carbon atom, whereas base-catalyzed reactions favor attack at the less hindered carbon in an SN2-type mechanism. libretexts.orgopenstax.org The reaction of 1,2-epoxypropane with HCl, for example, primarily yields 1-chloro-2-propanol. libretexts.orgopenstax.org
Emerging research seeks to uncover new reactivity patterns for chloro-substituted epoxides beyond these classical transformations. The unique electronic properties conferred by the chlorine atom on the epoxide ring of this compound could lead to novel reaction pathways. Areas of exploration include:
Catalytic Cycloaddition Reactions: The reaction with CO2 to form cyclic carbonates is a prime example of novel reactivity that transforms the epoxide into a different valuable chemical class. frontiersin.org
Asymmetric Transformations: Developing new catalytic systems that can open the ring with high stereoselectivity is a major goal, enabling the synthesis of complex chiral molecules.
Polymerization Reactions: While epichlorohydrin is a key monomer for epoxy resins, the distinct reactivity of this compound could be harnessed to create novel polymers with unique properties, such as tailored thermal stability or chemical resistance. pageplace.de
Investigating these reactions under new conditions, for example, using photochemistry or electrochemistry, could further expand the synthetic utility of this compound.
Computational Design of Catalytic Systems
The trial-and-error approach to catalyst discovery is increasingly being replaced by rational, computer-aided design. d-nb.info Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding and predicting catalytic performance. dtu.dk These methods allow researchers to model reaction mechanisms at the molecular level, calculate energy barriers, and screen potential catalysts before committing to expensive and time-consuming laboratory experiments. d-nb.infodtu.dk
For this compound, computational design can accelerate progress in several key areas:
Mechanism Elucidation: DFT calculations can be used to study the intricate mechanisms of ring-opening or cycloaddition reactions, as demonstrated in the study of CO2 addition to epichlorohydrin catalyzed by ionic liquids. frontiersin.org This provides deep insight into the role of the catalyst.
Catalyst Screening: Large libraries of potential catalysts, such as transition metals or organocatalysts, can be computationally screened to identify the most promising candidates for a specific transformation, like the selective synthesis of a single enantiomer. d-nb.info
Designing Novel Catalysts: By understanding the structure-performance relationship, researchers can design new catalysts with enhanced activity and selectivity. This includes creating bimetallic nanoparticles or functional materials with precisely engineered active sites.
The integration of machine learning with DFT calculations represents a frontier in this field, promising to further accelerate the discovery of optimal catalytic systems for reactions involving this compound.
Advanced Materials Science Applications (Hypothetical, as distinct from industrial production)
Beyond its potential role in bulk polymer production, this compound could serve as a specialized building block for advanced functional materials. Its distinct structure and reactivity offer opportunities to create materials with tailored properties for high-value applications.
| Potential Application Area | Hypothetical Material Concept | Enabling Feature of this compound |
| Biomedical Engineering | Functional hydrogels for controlled drug release or tissue engineering. researchgate.net | The reactive epoxide and chloro- groups allow for precise cross-linking and post-functionalization with bioactive molecules. |
| Separations Technology | Host-guest polymer systems, such as epichlorohydrin-β-cyclodextrin polymers. nih.gov | The polymer backbone can create cavities or pores tailored to capture specific molecules, for instance, in water purification or chemical separations. |
| Smart Coatings & Sensors | Responsive polymer coatings that change properties (e.g., color, wettability) in response to a chemical stimulus. | The chlorine atom can act as a reactive handle for grafting sensor molecules or as a site that influences the polymer's electronic properties. |
These hypothetical applications leverage the molecule not just as a monomer, but as a versatile chemical scaffold for creating materials with a high degree of complexity and functionality, moving far beyond the scope of traditional epoxy resins. pageplace.de
Interdisciplinary Research with Biological Systems (e.g., Enzyme Mimicry)
The interface between chemistry and biology offers exciting avenues for the selective transformation of epoxides. Nature has evolved highly efficient enzymes, such as epoxide hydrolases and epoxide carboxylases, that catalyze the ring-opening of epoxides with remarkable stereospecificity. scispace.comwur.nl
Future research directions in this area include:
Biocatalytic Resolution: Using whole-cell or isolated enzyme systems to perform the kinetic resolution of racemic this compound. This process would allow for the separation of enantiomers, providing access to enantiopure building blocks essential for the synthesis of pharmaceuticals and other bioactive compounds. scispace.comwur.nl
Enzyme Mimicry: A significant challenge in biocatalysis is the often-limited stability and substrate scope of natural enzymes. A major research goal is to design and synthesize smaller, more robust molecules that mimic the function of the enzyme's active site. scispace.com These synthetic catalysts could perform highly selective, enzyme-like transformations on this compound under a broader range of industrial conditions. Quantum chemical cluster models can be employed to better understand the enzyme active site and guide the design of these mimics. researchgate.net
This interdisciplinary approach, combining the selectivity of biological systems with the practicality of synthetic chemistry, holds the key to unlocking the full potential of chiral epoxides like this compound as valuable synthetic intermediates.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-Chloro-1,2-epoxypropane in laboratory settings?
- Methodology :
- Microbial asymmetric reduction : Chloroacetone can be reduced enantioselectively using microbial enzymes (e.g., Pseudomonas aeruginosa amidase) to yield optically pure 1,2-epoxypropane .
- Chemical synthesis : Epichlorohydrin is commonly synthesized via the chlorination of propylene oxide, followed by epoxidation under controlled conditions (e.g., using hypochlorous acid). Reaction parameters like temperature (20–50°C) and stoichiometric ratios must be optimized to minimize side products like 1,2-dichloropropane .
Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?
- Methodology :
- Microwave spectroscopy : Measures rotational constants to determine bond lengths and angles, particularly for distinguishing cis/trans isomers. For example, chlorine quadrupole coupling constants provide insights into electron density distribution around the chlorine atom .
- NMR spectroscopy : and NMR can identify epoxide ring strain and substituent effects. For instance, the deshielding of protons adjacent to the chlorine atom confirms electronic polarization .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Steric effects : The epoxide ring’s strain increases reactivity, but bulky nucleophiles (e.g., tert-butoxide) may face steric hindrance. Kinetic studies comparing ring-opening rates with different nucleophiles (e.g., OH⁻ vs. SH⁻) can quantify steric contributions .
- Electronic effects : Electron-withdrawing chlorine atoms polarize the C-Cl bond, enhancing electrophilicity. Computational models (DFT) can map electrostatic potential surfaces to predict regioselectivity in ring-opening reactions .
Q. How can researchers resolve contradictions in toxicity data for this compound across different studies?
- Methodology :
- Dose-response analysis : Re-evaluate studies using standardized exposure metrics (e.g., ppm for inhalation, mg/kg for oral). For example, discrepancies in hepatotoxicity thresholds may arise from inconsistent dosing protocols .
- In vitro assays : Use human cell lines (e.g., HepG2) to isolate compound-specific effects from confounding variables (e.g., metabolic differences in animal models) .
Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?
- Methodology :
- Isotopic labeling : Track -labeled epichlorohydrin in soil/water systems to identify biodegradation intermediates via LC-MS .
- Microcosm studies : Simulate aerobic/anaerobic conditions to assess microbial degradation rates. For example, Rhodococcus spp. have shown potential in hydrolyzing epoxide rings under aerobic conditions .
Methodological Challenges and Solutions
Q. How can computational models predict the thermodynamic properties of this compound derivatives?
- Methodology :
- Quantum mechanical calculations : Use Gaussian or ORCA software to compute Gibbs free energy changes for reactions (e.g., epoxide ring-opening). Validate predictions with calorimetric data (e.g., DSC for enthalpy measurements) .
- QSAR models : Correlate molecular descriptors (e.g., logP, dipole moment) with experimental toxicity data to forecast environmental persistence .
Safety and Handling in Research
Q. What protocols mitigate risks during large-scale reactions involving this compound?
- Methodology :
- Containment systems : Use closed reactors with scrubbers to capture volatile emissions. Refer to EPA guidelines for permissible exposure limits (PEL: 5 ppm over 8 hours) .
- Personal protective equipment (PPE) : Nitrile gloves and full-face respirators are mandatory. Conduct regular glove integrity tests using ASTM F739 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
